molecular formula C16H14FNO2 B2983494 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-63-1

4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2983494
CAS No.: 1326851-63-1
M. Wt: 271.291
InChI Key: NAVVTHPNWGMRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound based on the 1,4-benzoxazepin-3(2H)-one scaffold, a core structure recognized in medicinal chemistry for its potential in anticancer drug discovery. This high-purity reagent is intended for research and development purposes, specifically for investigating novel therapeutic agents. Compounds featuring the dihydrobenzoxazepinone scaffold have been identified as potent and selective inhibitors of protein-protein interactions, notably with targets like the chromatin-associated protein WDR5 . WDR5 is a high-profile target in oncology, and its inhibition represents a promising strategy for disrupting the function of oncoproteins like MYC in a range of solid and hematological malignancies . The benzoxazepinone core is valued in drug discovery for its ability to improve cellular potency, selectivity, and physicochemical properties compared to other chemotypes . Beyond WDR5 inhibition, the benzoxazepine scaffold is a versatile pharmacophore explored for targeting other critical pathways in oncology, such as the PI3K/mTOR signaling axis, highlighting its broad significance in cancer research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVVTHPNWGMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is C16H14FNO2C_{16}H_{14}FNO_2, with a molecular weight of approximately 271.29 g/mol. Its structure includes a benzoxazepine ring fused with a fluorinated phenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H14FNO2
Molecular Weight271.29 g/mol
IUPAC Name(4-fluorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
CAS Number338747-71-0

Research indicates that compounds in the benzoxazepine class may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzoxazepines can inhibit key enzymes involved in metabolic pathways, such as squalene synthase and farnesyl diphosphate synthase. These enzymes are critical in cholesterol biosynthesis and may be targeted for therapeutic purposes in hyperlipidemia and cancer treatment .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that derivatives of benzoxazepines can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy against BRCA1/2 mutant cancer cells through inhibition of poly(ADP-ribose) polymerase (PARP) activity .
  • Cholesterol-Lowering Effects : In vitro studies have indicated that certain benzoxazepine derivatives can reduce cholesterol levels by inhibiting squalene synthase activity in liver microsomes . The IC50 values for these compounds vary but indicate potent inhibitory effects.

Study 1: Inhibition of Squalene Synthase

A study evaluated the effects of various benzoxazepine derivatives on squalene synthase from hepatic microsomes. The results indicated that certain derivatives exhibited IC50 values ranging from 45 nM to 170 nM across different species including rats and guinea pigs .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of a related benzoxazepine derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor reduction when administered orally, showcasing its potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeEffectReference
Enzyme InhibitionSqualene synthase inhibition
Antitumor ActivityInhibition of cancer cell growth
Cholesterol ReductionLowering cholesterol levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzoxazepinone core but differ in substituent type, position, or electronic properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Notable Features
4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (Target) 4-Fluoro-3-methylphenyl C₁₆H₁₄FNO₂ 285.29* Electron-withdrawing F and lipophilic CH₃
4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 3-Fluoro-4-methylphenyl (isomer) C₁₆H₁₄FNO₂ 285.29* Positional isomerism alters electronic distribution
4-(2-Bromo-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 2-Bromo-4-fluorophenyl C₁₅H₁₁BrFNO₂ 336.15 Bromine increases molecular weight and polarizability
7-Benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 7-Benzoyl C₁₆H₁₃NO₃ 267.28 Aromatic ketone enhances polarity and π-π interactions

*Estimated based on analogous compounds.

Key Findings :

Positional Isomerism : The target compound and its isomer (4-(3-fluoro-4-methylphenyl) analogue) differ in substituent positions. The fluorine’s orientation (para vs. meta to the benzoxazepine linkage) may affect dipole moments and binding interactions in biological systems .

Halogen Effects: Replacing the methyl group in the target compound with bromine (as in 4-(2-bromo-4-fluorophenyl) analogue) increases molecular weight by ~50.86 g/mol and introduces a heavier halogen.

Functional Group Diversity : The 7-benzoyl-substituted analogue lacks a phenyl ring but introduces a ketone, significantly altering solubility and hydrogen-bonding capacity. This modification may reduce membrane permeability compared to the target compound .

Q & A

Q. What are the common synthetic routes for 4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Core formation : Cyclization of substituted benzoxazepine precursors using acid/base catalysis.

Acylation/functionalization : Introducing the 4-fluoro-3-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

Purification : Column chromatography or recrystallization for isolating the final product.
Key intermediates and reaction conditions should be validated via NMR and mass spectrometry .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Resolves the 3D structure, confirming stereochemistry and bond angles (e.g., benzoxazepinone derivatives in ) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 6.9–8.0 ppm for fluorophenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion matching calculated mass).

Q. What initial biological screening assays are relevant for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against proteases (e.g., NS2B/NS3 protease in dengue virus, using fluorogenic substrates and IC50_{50} calculations) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC50_{50} values compared to reference drugs) .
  • Receptor binding studies : Radioligand displacement assays for GABAA_A receptors, given structural similarities to benzodiazepines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified fluorophenyl or benzoxazepinone groups (e.g., replacing F with Cl or adjusting methyl position) .
  • Activity correlation : Use regression models to link substituent electronic properties (Hammett constants) to IC50_{50} values .
  • Key finding : In related benzoxazepinones, electron-withdrawing groups (e.g., -F) enhance protease inhibition by 30–50% .

Q. What computational approaches predict the compound’s binding mode with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with NS2B/NS3 protease (PDB: 2FOM). Focus on hydrogen bonds with catalytic triad residues (His51, Asp75, Ser135) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Free energy calculations : MM-GBSA estimates binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, enzyme concentration) .
  • Orthogonal validation : Confirm cytotoxicity via both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Impurity analysis : Use HPLC-MS to rule out degradation products (e.g., detect <95% purity as a confounding factor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.